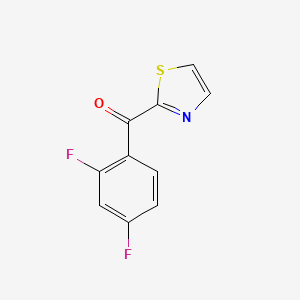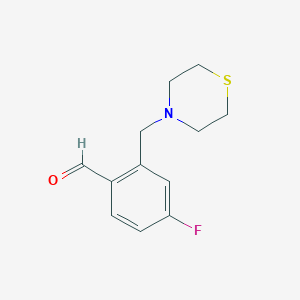
2-(Trichloroacetyl)thiazole
概要
説明
2-(Trichloroacetyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a trichloroacetyl group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloroacetyl)thiazole typically involves the reaction of thiazole with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvents such as dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reaction .
化学反応の分析
Types of Reactions
2-(Trichloroacetyl)thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trichloroacetyl group can be substituted by nucleophiles such as amines or alcohols.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Electrophilic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitro-substituted thiazoles.
科学的研究の応用
2-(Trichloroacetyl)thiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-(Trichloroacetyl)thiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
2-Acetylthiazole: Similar structure but with an acetyl group instead of a trichloroacetyl group.
2-Benzoylthiazole: Contains a benzoyl group instead of a trichloroacetyl group.
2-(Trifluoroacetyl)thiazole: Features a trifluoroacetyl group instead of a trichloroacetyl group.
Uniqueness
2-(Trichloroacetyl)thiazole is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. The trichloroacetyl group enhances the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions .
特性
IUPAC Name |
2,2,2-trichloro-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROATYBFIERDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7989928.png)







![4-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7989964.png)

